Methyl 1-hydroxypiperidine-2-carboxylate
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Overview
Description
Methyl 1-hydroxypiperidine-2-carboxylate is a piperidine derivative with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.2 g/mol . This compound is a versatile intermediate used in the synthesis of various pharmaceutical drugs, including analgesics, antitumor agents, anticonvulsants, and antihistamines.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-hydroxypiperidine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of piperidine with monochloroacetic acid methyl ester. Another method is the catalytic reduction of 2-acetyl-1-pyrroline. These reactions typically require specific conditions, such as the use of a catalyst and controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield piperidinone derivatives, while reduction can produce various substituted piperidines .
Scientific Research Applications
Methyl 1-hydroxypiperidine-2-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act on enzyme active sites or receptor binding sites, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 1-hydroxypiperidine-2-carboxylate include:
- Piperidine
- Piperidinone
- Methyl piperidinecarboxylate
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxylate groups allow for diverse chemical modifications, making it a valuable intermediate in the synthesis of various pharmaceuticals and other compounds .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 1-hydroxypiperidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(9)6-4-2-3-5-8(6)10/h6,10H,2-5H2,1H3 |
InChI Key |
MUPHQAPBTWGHIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCN1O |
Origin of Product |
United States |
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